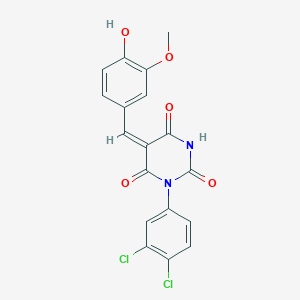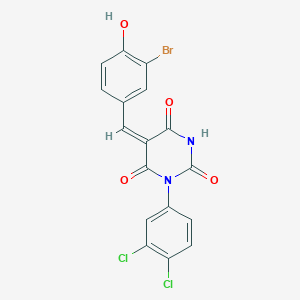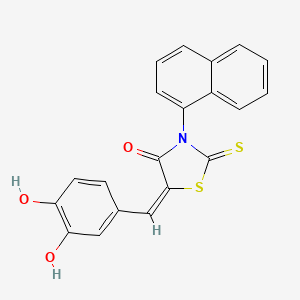![molecular formula C23H14ClNO4 B5909464 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5909464.png)
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one is a chemical compound that has garnered significant interest among researchers due to its potential applications in various fields. It is a yellow crystalline powder that is commonly referred to as CNFP and has a molecular weight of 416.8 g/mol.
作用机制
The mechanism of action of CNFP is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target cells. For example, CNFP has been shown to inhibit the activity of the bacterial enzyme DNA gyrase, which is essential for DNA replication and repair. Similarly, CNFP has been shown to inhibit the activity of the viral enzyme reverse transcriptase, which is essential for the replication of the viral genome.
Biochemical and Physiological Effects:
CNFP has been shown to exhibit a wide range of biochemical and physiological effects, including cytotoxicity, DNA damage, and oxidative stress. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, CNFP has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of CNFP is its broad-spectrum activity against various pathogens, including bacteria, viruses, and cancer cells. Additionally, CNFP is relatively easy to synthesize, making it a viable option for large-scale production. However, CNFP also has some limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the research on CNFP, including the development of novel drugs based on its structure and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential applications of CNFP in materials science and biotechnology. Finally, the safety and toxicity of CNFP need to be thoroughly evaluated to ensure its safe use in various applications.
Conclusion:
In conclusion, CNFP is a chemical compound that has garnered significant interest among researchers due to its potential applications in various fields. Its synthesis method is relatively simple, and it exhibits broad-spectrum activity against various pathogens. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity. Overall, CNFP is a promising candidate for the development of novel drugs and materials.
合成方法
The synthesis of CNFP involves the reaction between 2-chloro-4-nitroaniline and 2-furylacrylic acid in the presence of a catalyst. The reaction mixture is then subjected to refluxing conditions, followed by purification using column chromatography. The yield of CNFP obtained through this method is typically high, making it a viable option for large-scale production.
科学研究应用
CNFP has been extensively studied for its potential applications in various fields, including pharmacology, biotechnology, and materials science. It has been shown to exhibit potent antibacterial, antiviral, and anticancer properties, making it a promising candidate for the development of novel drugs. Additionally, CNFP has been used as a fluorescent probe for the detection of heavy metal ions and as a photocatalyst for the degradation of organic pollutants.
属性
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-1-naphthalen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO4/c24-21-14-18(25(27)28)7-10-20(21)23-12-9-19(29-23)8-11-22(26)17-6-5-15-3-1-2-4-16(15)13-17/h1-14H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIPHFVNSVOSRF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-piperidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5909382.png)

![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5909393.png)
![1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5909394.png)



![4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone](/img/structure/B5909430.png)

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5909452.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5909457.png)
![methyl 4-[5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5909460.png)
